![molecular formula C22H20N4O3S B14869112 N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The thioacetamide group is introduced through nucleophilic substitution reactions.
- Common reagents include thioacetic acid or its derivatives, with reaction conditions involving mild temperatures and solvents like dichloromethane or ethanol.
Attachment of the Ethoxyphenyl and Phenyl Groups:
- These groups are attached through electrophilic aromatic substitution reactions.
- Reagents such as ethyl iodide and phenylboronic acid are used, with palladium-catalyzed cross-coupling reactions being a common method.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
-
Formation of the Pyrrolo[3,2-d]pyrimidine Core:
- Starting with a suitable pyrimidine derivative, the core structure is synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization.
化学反应分析
Types of Reactions: N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions include anhydrous solvents, low to moderate temperatures.
Substitution: Halogenated reagents, organometallic compounds; conditions include catalysts like palladium, solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives.
科学研究应用
N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with nucleic acid synthesis, leading to its biological effects.
相似化合物的比较
N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can be compared with other similar compounds:
Similar Compounds: Pyrrolo[3,2-d]pyrimidine derivatives, thioacetamide derivatives, ethoxyphenyl-substituted compounds.
Uniqueness: The combination of the pyrrolo[3,2-d]pyrimidine core with ethoxyphenyl and phenyl groups, along with the thioacetamide moiety, provides unique chemical and biological properties not commonly found in other compounds.
属性
分子式 |
C22H20N4O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-2-29-16-10-8-15(9-11-16)24-18(27)13-30-22-25-19-17(14-6-4-3-5-7-14)12-23-20(19)21(28)26-22/h3-12,23H,2,13H2,1H3,(H,24,27)(H,25,26,28) |
InChI 键 |
PDMMEIHUOHKXIX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



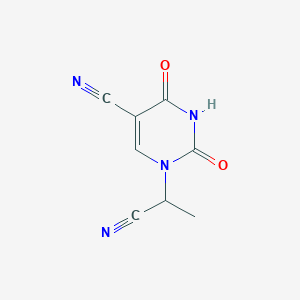
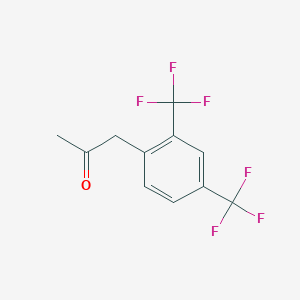
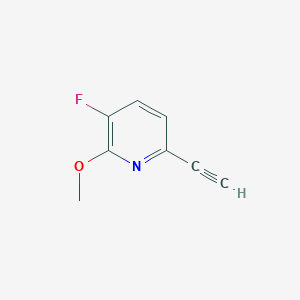
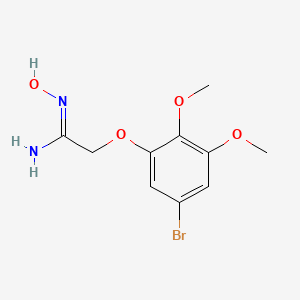
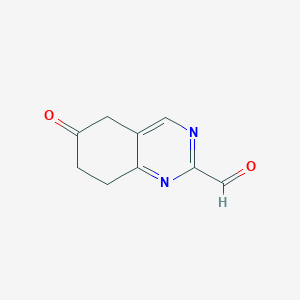

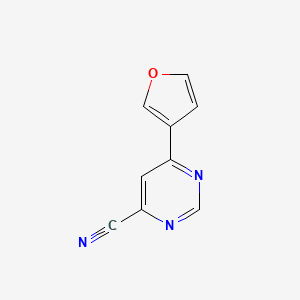
![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
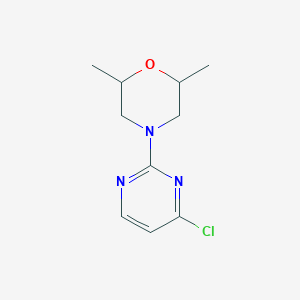
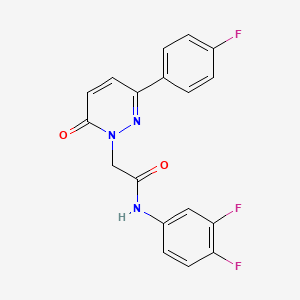
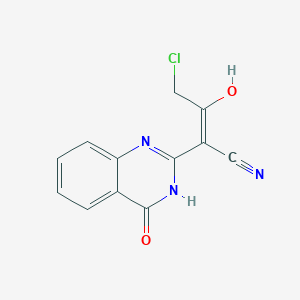
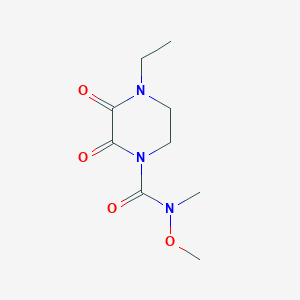
![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
